molecular formula C12H11BrO3 B8421158 3-Bromo-5-(3-methoxy-prop-1-ynyl)-4-methyl-benzoic acid

3-Bromo-5-(3-methoxy-prop-1-ynyl)-4-methyl-benzoic acid

Cat. No. B8421158
M. Wt: 283.12 g/mol
InChI Key: JJRFLJGIKLOFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08889714B2

Procedure details

To a stirred solution of 3-bromo-5-iodo-4-methyl-benzoic acid in THF (0.98 M) was added triethylamine (7.5 equiv.) and copper iodide (0.01 equiv.) followed by PdCl2(PPh3)2 (0.005 equiv). Propargyl methyl ether (1.5 equiv.) was then added and the mixture heated to ˜65° C. for ˜24 h. The mixture was cooled to 20° C. and then diluted with MTBE and water. The layers were cut and the organic washed with further water. The combined aqueous layers were mixed with further MTBE and 5 N HCl. The organic layer was washed with 1M HCl, twice with 3% w/v sodium bisulfite and finally with water. The resultant solution was concentrated to ˜0.38 M and used in the next step as a solution in THF. 1H NMR (400 MHz, Acetone-d6): δ 8.13 (s, 1 H); 8.00 (s, 1 H); 4.40 (s, 2 H); 3.41 (s, 3 H); 2.59 (s, 3 H). FIRMS (ES, M−H) Calcd 280.9813. Found 280.9820.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9](I)[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].C(N(CC)CC)C.[CH3:20][O:21][CH2:22][C:23]#[CH:24]>C1COCC1.CC(OC)(C)C.O.[Cu](I)I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:24]#[C:23][CH2:22][O:21][CH3:20])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6] |^1:42,61|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1C)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC#C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20° C.
WASH
Type
WASH
Details
the organic washed with further water
ADDITION
Type
ADDITION
Details
The combined aqueous layers were mixed with further MTBE and 5 N HCl
WASH
Type
WASH
Details
The organic layer was washed with 1M HCl, twice with 3% w/v sodium bisulfite and finally with water
CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated to ˜0.38 M

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=O)O)C=C(C1C)C#CCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.